The Architecture of 2-(1H-pyrazol-4-yl)benzoic Acid (CAS: 1215918-49-2): Synthesis, Pharmacophore Profiling, and Application in Drug Discovery
Executive Summary In modern structure-based drug design (SBDD), the strategic selection of bi-functional building blocks is critical for establishing high-affinity interactions with target proteins. 2-(1H-pyrazol-4-yl)be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern structure-based drug design (SBDD), the strategic selection of bi-functional building blocks is critical for establishing high-affinity interactions with target proteins. 2-(1H-pyrazol-4-yl)benzoic acid (CAS: 1215918-49-2) represents a highly versatile intermediate[1]. It combines the hydrogen-bond donating and accepting capabilities of a pyrazole ring with the electrostatic and salt-bridge forming potential of an ortho-substituted benzoic acid.
This technical guide deconstructs the physicochemical properties, synthetic methodologies, and pharmacological utility of this compound. By moving beyond theoretical structures and detailing the causality behind synthetic choices, this whitepaper serves as a definitive blueprint for integrating CAS 1215918-49-2 into active pharmaceutical ingredient (API) development pipelines, such as those targeting hematopoietic progenitor kinase 1 (HPK1) or phosphodiesterase 4 (PDE4)[2][3].
Physicochemical Profiling
Understanding the fundamental properties of 2-(1H-pyrazol-4-yl)benzoic acid is essential for predicting its behavior in both synthetic environments (solubility, reactivity) and biological systems (lipophilicity, membrane permeability).
Baseline purity required for sensitive transition-metal catalyzed downstream couplings.
pKa (Predicted)
~3.5 (Acid), ~2.5 (Pyrazole NH)
Informs the choice of pH during aqueous workups and extraction protocols.
Synthetic Methodology: The Causality of the Suzuki-Miyaura Cross-Coupling
The most robust route to synthesize 2-(1H-pyrazol-4-yl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromobenzoic acid and 1H-pyrazol-4-ylboronic acid.
Rationale Behind Reagent Selection
Catalyst—Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos: The ortho-substitution on the bromobenzoic acid creates significant steric hindrance. Bidentate ligands like dppf (1,1′-Bis(diphenylphosphino)ferrocene) or bulky dialkylbiaryl phosphines like XPhos force the palladium center into a highly reactive geometry, accelerating the oxidative addition and reductive elimination steps while preventing catalyst degradation[2][5].
Base—K₃PO₄: A relatively strong, inorganic base is required to activate the boronic acid into the reactive boronate species for transmetalation. K₃PO₄ is preferred over weaker bases (like Na₂CO₃) because it efficiently drives the reaction without causing undesired decarboxylation of the starting material[2][5].
Solvent System—1,4-Dioxane/Water (4:1): The biphasic or miscible aqueous-organic system is non-negotiable. Water is mechanistically required to hydrolyze the palladium-halide dimer and facilitate the transfer of the boronic acid[5].
Caption: Mechanistic workflow of the Suzuki-Miyaura coupling to yield CAS 1215918-49-2.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each critical step contains a checkpoint to verify the chemical state before proceeding.
Step 1: Reaction Setup and Degassing
Charge a round-bottom flask with 2-bromobenzoic acid (1.0 equiv), 1H-pyrazol-4-ylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv)[2].
Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v).
Causality: Oxygen is a potent poison for Pd(0) species, leading to homocoupling of the boronic acid. Degas the mixture by sparging with N₂ or Argon for 15 minutes.
Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere[2].
Step 2: Catalytic Execution
Heat the reaction mixture to 100°C for 4–12 hours[2][5].
Self-Validating Checkpoint (TLC/LC-MS): Monitor the reaction. The disappearance of the 2-bromobenzoic acid peak (UV 254 nm) and the emergence of a new peak with an
m/z
of 189.1
[M+H]+
confirms successful cross-coupling.
Step 3: Acid-Base Workup and Isolation
Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.
Concentrate the filtrate under reduced pressure to remove 1,4-Dioxane.
Dilute the remaining aqueous layer with water and wash with Ethyl Acetate (EtOAc).
Self-Validating Checkpoint: The product is currently a water-soluble potassium carboxylate salt. The EtOAc wash removes organic impurities and unreacted catalyst ligands. If the aqueous layer is not basic (pH > 9), the product will partition into the organic layer, causing massive yield loss.
Carefully acidify the aqueous layer with 1M HCl to pH 3–4.
Self-Validating Checkpoint: Upon reaching the isoelectric point/pKa of the benzoic acid, a white to off-white precipitate must form. This visual cue confirms the protonation of the carboxylate.
Filter the precipitate, wash with cold water, and dry under a vacuum to afford pure 2-(1H-pyrazol-4-yl)benzoic acid.
Application in Drug Discovery: Pharmacophore Dynamics
In medicinal chemistry, 2-(1H-pyrazol-4-yl)benzoic acid is rarely the final drug; rather, it is a privileged scaffold. Its structural duality makes it highly effective in targeting kinase hinge regions and allosteric pockets[3][6].
The Pyrazole Moiety: Acts as a bioisostere for amides and phenols. It contains both a hydrogen-bond donor (NH) and an acceptor (N), allowing it to form bidentate interactions with the backbone amides of a kinase hinge region.
The Benzoic Acid Moiety: Provides a rigid vector. The carboxylic acid can form critical salt bridges with conserved catalytic lysine residues in the active site, or it can be further functionalized into amides to probe solvent-exposed regions[3].
Caption: Pharmacophore mapping of CAS 1215918-49-2 interacting within a kinase active site.
References
Molaid / ChemicalBook - 2-(1H-pyrazol-4-yl)
ChemicalBook - 2-(1H-pyrazol-4-yl)
Vulcanchem - Suzuki-Miyaura Cross-Coupling Methodologies for Pyrazole Boronic Acids
URL
ACS Publications - Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives
URL
Google Patents - US11014929B2: Pyrazolopyrimidine compounds and uses thereof (HPK1 Inhibitors)
Google Patents - US7626021B2: Fused ring heterocycle kinase modulators
URL
An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)benzoic Acid and its Derivatives: A Privileged Scaffold in Modern Drug Discovery
Abstract The 2-(1H-pyrazol-4-yl)benzoic acid core is a prominent structural motif in contemporary medicinal chemistry, recognized for its role as a versatile and "privileged" scaffold. Its unique three-dimensional arrang...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-(1H-pyrazol-4-yl)benzoic acid core is a prominent structural motif in contemporary medicinal chemistry, recognized for its role as a versatile and "privileged" scaffold. Its unique three-dimensional arrangement and electronic properties have positioned it as a cornerstone in the design of a multitude of biologically active agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and the burgeoning therapeutic applications of 2-(1H-pyrazol-4-yl)benzoic acid and its derivatives. With a focus on practical utility for researchers, scientists, and drug development professionals, this document elucidates detailed synthetic protocols, explores structure-activity relationships (SAR), and delves into the modulation of key signaling pathways, including the JAK-STAT and Meprin pathways.
Introduction: The Significance of the Pyrazole-Benzoic Acid Scaffold
The fusion of a pyrazole ring with a benzoic acid moiety at the 2-position creates a unique chemical entity with significant potential in drug design. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective anchor for binding to biological targets.[2]
The benzoic acid group, on the other hand, provides a crucial handle for both modulating physicochemical properties and for further chemical derivatization. The carboxylic acid functionality can be readily converted into esters, amides, and other functional groups, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The ortho-substitution pattern between the pyrazole and the carboxylic acid group on the phenyl ring imparts a specific conformational constraint that can be exploited for selective targeting of enzyme active sites.
This guide will systematically explore the synthesis of the core 2-(1H-pyrazol-4-yl)benzoic acid molecule, detail the preparation of key derivatives, and provide a comprehensive overview of their applications as potent and selective inhibitors of therapeutically relevant enzymes.
Synthesis of the Core Scaffold: 2-(1H-pyrazol-4-yl)benzoic Acid
The construction of the 2-(1H-pyrazol-4-yl)benzoic acid scaffold is most efficiently achieved through a convergent synthesis strategy, with the key step being the formation of the carbon-carbon bond between the pyrazole and the phenyl ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this transformation, offering high yields and broad functional group tolerance.[4][5]
The overall synthetic approach involves the preparation of a suitable pyrazole building block, typically a boronic acid or boronic ester derivative, and its subsequent coupling with a 2-halobenzoic acid derivative. This is followed by a final deprotection or hydrolysis step to yield the target carboxylic acid.
Caption: General workflow for the synthesis of 2-(1H-pyrazol-4-yl)benzoic acid.
Detailed Experimental Protocol: A Plausible Suzuki-Miyaura Approach
The following protocol is a representative, multi-step procedure constructed from established methodologies for Suzuki-Miyaura couplings of pyrazoles and subsequent ester hydrolysis.[4][6]
Step 1: Synthesis of 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Rationale: Protection of the pyrazole N-H is often necessary to prevent side reactions during the borylation and coupling steps. A silyl protecting group like TBDMS is a suitable choice due to its ease of installation and subsequent removal. The Miyaura borylation provides the necessary boronic ester for the Suzuki coupling.
Procedure:
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq) and cool to 0 °C.
Slowly add tert-butyldimethylsilyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
Work up the reaction by quenching with water, extracting with ethyl acetate, and purifying by column chromatography to yield 4-bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole.
To a solution of the protected bromopyrazole (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
Degas the mixture with argon for 15 minutes, then heat to 80-90 °C for 12-16 hours.
After cooling, filter the reaction mixture through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired pyrazole boronic ester.
Step 2: Suzuki-Miyaura Coupling
Rationale: This step forms the key C-C bond between the pyrazole and the benzoic acid precursor. A variety of palladium catalysts and bases can be employed, with the choice depending on the specific substrates.
Procedure:
In a reaction vessel, combine the pyrazole boronic ester from Step 1 (1.0 eq), methyl 2-bromobenzoate (1.1 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
Thoroughly degas the mixture with an inert gas (e.g., argon) before heating to reflux (typically 80-100 °C) for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
Upon completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate.
Purify the crude product by column chromatography to yield methyl 2-(1-(tert-butyldimethylsilyl)-1H-pyrazol-4-yl)benzoate.
Step 3: Deprotection and Hydrolysis
Rationale: The final step involves the removal of the silyl protecting group and the hydrolysis of the methyl ester to the desired carboxylic acid. Basic hydrolysis is a standard and effective method for this transformation.[7]
Procedure:
Dissolve the coupled product from Step 2 in a mixture of methanol or ethanol and water.
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), and heat the mixture to reflux for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
The product, 2-(1H-pyrazol-4-yl)benzoic acid, will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Physicochemical Properties of the Core Scaffold
A comprehensive understanding of the physicochemical properties of 2-(1H-pyrazol-4-yl)benzoic acid is crucial for its application in drug discovery and development. The following table summarizes available data, which is a combination of experimentally determined and computationally predicted values.
Estimated to be around 4-5 for the carboxylic acid
-
LogP (predicted)
1.4 - 1.7
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
3
Known Derivatives and Structure-Activity Relationships (SAR)
The 2-(1H-pyrazol-4-yl)benzoic acid scaffold has been extensively derivatized to explore its potential as a therapeutic agent. Modifications are typically made at three key positions: the pyrazole ring, the phenyl ring, and the carboxylic acid moiety.
Caption: Key points for derivatization on the 2-(1H-pyrazol-4-yl)benzoic acid scaffold.
The following table summarizes a selection of known derivatives and their reported biological activities, highlighting the impact of various substitutions.
For kinase inhibitors, particularly JAK inhibitors, the pyrazole N-H often acts as a hydrogen bond donor, interacting with the hinge region of the kinase domain.[6] Substituents at the N1 position of the pyrazole can be used to probe for additional binding pockets and to modulate selectivity. Aromatic or heteroaromatic groups at the C3 and C5 positions of the pyrazole are common and contribute to hydrophobic and π-stacking interactions within the ATP-binding site.[15]
SAR Insights for Meprin Inhibition
In the context of meprin inhibition, the pyrazole scaffold serves as a rigid core to present substituents that interact with the S1 and S1' pockets of the enzyme.[10] The introduction of acidic moieties on the phenyl rings has been shown to be important for potent inhibition of meprin β. The carboxylic acid is often replaced with a hydroxamic acid group, which acts as a strong zinc-chelating moiety, coordinating to the catalytic zinc ion in the active site of these metalloproteases.[12]
Applications in Drug Discovery
The versatility of the 2-(1H-pyrazol-4-yl)benzoic acid scaffold has led to its exploration in a wide range of therapeutic areas. Two of the most prominent applications are as inhibitors of Janus kinases (JAKs) and metalloproteases of the meprin family.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[11] Several patents describe pyrazole-based compounds as potent inhibitors of JAK kinases.[10][11] These inhibitors typically function by competing with ATP for binding to the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of 2-(1H-pyrazol-4-yl)benzoic acid derivatives.
Meprin Metalloprotease Inhibitors
Meprins are zinc-dependent metalloproteases that play a role in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[10] Meprin α and β are attractive therapeutic targets, and pyrazole-based compounds have emerged as potent inhibitors.[10][12] These inhibitors typically feature a zinc-binding group, such as a hydroxamic acid, which chelates the active site zinc ion, and other substituents that occupy the substrate-binding pockets.
Caption: Mechanism of meprin inhibition by a 2-(1H-pyrazol-4-yl)benzoic acid derivative featuring a zinc-chelating group.
Conclusion and Future Directions
The 2-(1H-pyrazol-4-yl)benzoic acid scaffold represents a highly valuable and adaptable platform for the design of novel therapeutic agents. Its synthetic tractability, coupled with its ability to be tailored for potent and selective inhibition of a range of biological targets, ensures its continued prominence in the field of drug discovery. Future research will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the use of advanced computational methods to guide the design of next-generation inhibitors based on this privileged core. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Medicinal Chemistry, 66(3), 1865-1886. [Link]
Quintas-Cardama, A., et al. (2011). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. [Link]
Google Patents. (2021). Bipyrazole derivatives as jak inhibitors. US20210238168A1.
Google Patents. (2016). Pyrazole carboxamides as Janus kinase inhibitors. US9394282B2.
Alam, M. A., et al. (2017). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega, 2(12), 8753-8761. [Link]
Buchholz, M., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]
ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(4). [Link]
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
Scribd. Hydrolysis of Methyl Benzoate Experiment. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. [Link]
The Journal of Organic Chemistry. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]
PMC. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]
ResearchGate. (2021). Identification and structure–activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. [Link]
Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]
International Journal of Pharmaceutical Sciences and Research. (2020). A Facile and an Efficient Synthesis of 6-(2-chlorophenyl) 2, 4 dihydro [(dimethylamino) methylene] 8-nitro imidazo [1,2a][10] benzodiazepin 1- one. [Link]
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. [Link]
PMC. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]
RSC Publishing. (2015). A highly efficient and reusable supramolecular catalyst for the Suzuki-Miyaura coupling reaction in aqueous media. [Link]
PMC. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
Der Pharma Chemica. (2016). Effect of Solvent on Distribution Study of Benzoic Acid. [Link]
biological activity of pyrazole-containing benzoic acids
Defining the Scope I'm currently focused on defining the scope for a technical guide on pyrazole-containing benzoic acids. The aim is to create something researchers, scientists, and drug developers can use.
Author: BenchChem Technical Support Team. Date: March 2026
Defining the Scope
I'm currently focused on defining the scope for a technical guide on pyrazole-containing benzoic acids. The aim is to create something researchers, scientists, and drug developers can use. I'm focusing on the technical aspects and aiming for a whitepaper style.
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Exploring Biological Scaffolds
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Exploratory
Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 2-(1H-pyrazol-4-yl)benzoic acid
Executive Summary In modern drug discovery and medicinal chemistry, the structural validation of heterocyclic building blocks is paramount. 2-(1H-pyrazol-4-yl)benzoic acid (C₁₀H₈N₂O₂) represents a highly versatile pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the structural validation of heterocyclic building blocks is paramount. 2-(1H-pyrazol-4-yl)benzoic acid (C₁₀H₈N₂O₂) represents a highly versatile pharmacophore, combining the hydrogen-bond donating/accepting capabilities of a pyrazole ring with the electrostatic and anchoring properties of a carboxylic acid.
This technical guide provides an authoritative, in-depth analysis of the spectroscopic profile—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 2-(1H-pyrazol-4-yl)benzoic acid. Rather than merely listing data, this whitepaper deconstructs the causality behind the spectral phenomena, such as annular tautomerism and magnetic anisotropy, providing researchers with a self-validating framework for rigorous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the definitive tool for mapping the carbon-hydrogen framework of 2-(1H-pyrazol-4-yl)benzoic acid. The analysis is typically performed in DMSO-d₆ due to the compound's high polarity and the ability of DMSO to disrupt intermolecular hydrogen-bonded dimers, yielding sharper signals.
Causality of ¹H NMR Chemical Shifts
The ¹H NMR spectrum is governed by two major electronic phenomena:
Magnetic Anisotropy of the Carbonyl Group: The carboxylic acid group exerts a strong electron-withdrawing effect and creates a localized magnetic anisotropic cone. This severely deshields the ortho-proton (H6) on the benzene ring, pushing its chemical shift downfield relative to standard aromatic protons. This anomalous chemical shift behavior is a well-documented hallmark of substituted benzoic acids 1.
Annular Tautomerism of the Pyrazole Ring: Pyrazoles unsubstituted at the nitrogen undergo rapid degenerate tautomerization (proton exchange between N1 and N2) in solution. On the NMR timescale, this rapid exchange renders the C3 and C5 protons magnetically equivalent, typically resulting in a single, broad two-proton integration rather than two distinct signals 2.
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Position
Shift (δ, ppm)
Multiplicity
Int.
Causality / Assignment
COOH
12.80 - 13.20
Broad singlet (br s)
1H
Highly deshielded by electronegative oxygen; broad due to exchange.
Pyrazole N-H
12.50 - 13.00
Broad singlet (br s)
1H
Labile proton; often overlaps with the carboxylic acid signal.
Pyrazole H3, H5
7.90 - 8.10
Singlet (s)
2H
Magnetically equivalent due to rapid N1 ⇌ N2 tautomerization.
Benzene H6
7.75 - 7.85
Doublet (d)
1H
Deshielded by the spatial proximity (anisotropy) of the C=O group.
Benzene H3
7.55 - 7.65
Doublet (d)
1H
Ortho to the electron-rich pyrazole substituent.
Benzene H4, H5
7.35 - 7.50
Multiplet (m)
2H
Meta/Para protons exhibiting standard aromatic spin-spin coupling.
¹³C NMR Structural Markers
The ¹³C NMR spectrum provides orthogonal validation to the proton data. The quaternary carbons (C1 and C2 of the benzene ring, and C4 of the pyrazole) are critical markers. The carbonyl carbon is easily identified at ~169 ppm, while the pyrazole C3/C5 carbons resonate downfield (~137 ppm) due to their direct attachment to the electronegative nitrogen atoms 3.
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
Position
Shift (δ, ppm)
Causality / Assignment
C=O (Acid)
168.5 - 170.0
Carbonyl carbon; extreme deshielding from oxygen atoms.
Pyrazole C3, C5
136.0 - 139.0
Aromatic methines adjacent to nitrogen.
Benzene C2
133.0 - 135.0
Quaternary carbon attached to the pyrazole ring.
Benzene C1
130.0 - 132.0
Quaternary carbon attached to the carboxylic acid.
Benzene C3-C6
126.0 - 131.0
Aromatic methine carbons (C-H).
Pyrazole C4
118.0 - 121.0
Quaternary carbon bridging to the benzene ring.
Infrared (IR) Spectroscopy
While NMR maps the molecular skeleton, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy validates the presence of specific functional groups through their vibrational modes.
For 2-(1H-pyrazol-4-yl)benzoic acid, the IR spectrum is dominated by the strong hydrogen-bonding network. The carboxylic acid forms stable dimers in the solid state, which drastically broadens the O-H stretching band, often masking the sharper, underlying N-H stretch of the pyrazole ring. The C=O stretch is shifted to lower wavenumbers (~1685 cm⁻¹) compared to an isolated monomeric acid (~1730 cm⁻¹) due to this dimeric hydrogen bonding weakening the double bond character.
Table 3: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Assignment & Causality
3200 - 2500
Broad, Strong
O-H stretch : Extreme broadening due to strong intermolecular H-bonding.
3150 - 3100
Medium
N-H stretch : Pyrazole secondary amine; often partially obscured by O-H.
1680 - 1695
Strong
C=O stretch : Shifted lower due to conjugation and dimeric H-bonding.
1600, 1580
Medium
C=C / C=N stretch : Aromatic ring breathing and pyrazole ring vibrations.
1250 - 1280
Strong
C-O stretch : Single bond stretching of the carboxylic acid group.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) provides the exact molecular weight and structural connectivity through fragmentation. 2-(1H-pyrazol-4-yl)benzoic acid is amphoteric; it ionizes efficiently in both positive mode (protonation of the basic pyrazole nitrogen) and negative mode (deprotonation of the acidic carboxylate).
Table 4: ESI-MS Data
Ion Mode
m/z
Assignment
Positive (ESI+)
189.06
[M+H]⁺ (Protonated molecular ion)
Negative (ESI-)
187.05
[M-H]⁻ (Deprotonated molecular ion)
Fragmentation Pathway (MS/MS)
In tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion, the fragmentation is driven by the thermodynamic stability of neutral losses. The most highly favored pathways are the expulsion of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety.
Caption: ESI-MS positive mode fragmentation pathway of 2-(1H-pyrazol-4-yl)benzoic acid.
Standardized Experimental Protocols
To ensure a self-validating system , researchers must execute a multi-modal workflow. Relying on a single spectroscopic method can lead to false positives (e.g., misidentifying a regioisomer). The following protocols outline the sequential steps required for absolute structural confirmation.
Protocol 1: NMR Sample Preparation and Acquisition
Solvent Selection: Weigh 10-15 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: DMSO-d₆ is chosen over CDCl₃ because the compound's high polarity renders it insoluble in non-polar solvents.
Referencing: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm, or calibrate against the residual DMSO pentuplet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).
Acquisition Parameters (¹H): Run a standard 1D sequence with a 30° pulse angle, 2-second relaxation delay (d1), and 16 scans.
Acquisition Parameters (¹³C): Run a proton-decoupled sequence (e.g., zgpg30) with a 2-second relaxation delay and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
Protocol 2: ATR-FTIR Analysis
Background Scan: Clean the diamond/ZnSe crystal of the ATR-FTIR spectrometer with isopropanol. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: Solid-state IR preserves the dimeric hydrogen-bonding network, which is critical for identifying the characteristic broad O-H stretch.
Acquisition: Collect 32 scans and subtract the background.
Protocol 3: LC-MS Analysis
Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
Ionization: Operate the ESI source in both positive and negative polarity switching modes. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Caption: Self-validating multi-modal spectroscopic workflow for structural confirmation.
References
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry / PubMed (NIH). Available at:[Link]
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry / CDN Science Pub. Available at:[Link]
A Comprehensive Technical Guide to the Solubility Profile of 2-(1H-pyrazol-4-yl)benzoic acid
Executive Summary The aqueous and solvent solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to final fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aqueous and solvent solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to final formulation and in vivo bioavailability.[1][2] Poor solubility can lead to unreliable assay results, underestimated toxicity, and significant hurdles in developing a viable dosage form, ultimately contributing to high attrition rates in the drug discovery pipeline.[2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound with structural motifs common in medicinal chemistry.
Section 1: Physicochemical Properties and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility characteristics.[1][4][5][6] By dissecting the functional groups and overall architecture of 2-(1H-pyrazol-4-yl)benzoic acid, we can make robust predictions about its behavior in various solvent systems.
Molecular Structure
The structure of 2-(1H-pyrazol-4-yl)benzoic acid incorporates several key features that govern its solubility:
Benzoic Acid Moiety: This group contains an ionizable carboxylic acid (pKa typically ~4.2). This makes the molecule's aqueous solubility highly dependent on pH.[7][8] At pH values significantly below its pKa, the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. Conversely, at pH values above the pKa, it will be deprotonated to the carboxylate anion, significantly increasing its affinity for polar, aqueous media.
Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). This duality enhances its potential for interaction with both protic and aprotic polar solvents.
Aromatic System: The presence of both a benzene and a pyrazole ring contributes to the molecule's rigidity and provides a hydrophobic surface area, which will favor solubility in less polar or organic solvents.
Caption: Structure of 2-(1H-pyrazol-4-yl)benzoic acid.
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility of 2-(1H-pyrazol-4-yl)benzoic acid in different solvent classes:[9]
Aqueous Buffers (pH-dependent): Low solubility is expected at acidic pH (e.g., pH 1.2) where the molecule is neutral. Solubility should increase significantly as the pH rises above the pKa of the carboxylic acid (e.g., at pH 6.8 and 7.4).[8][10]
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with both the carboxylic acid and pyrazole moieties.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. DMSO and DMF are excellent hydrogen bond acceptors and can effectively solvate the molecule. Acetonitrile, while polar, is a weaker H-bond acceptor, so solubility might be slightly lower but still significant.
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity imparted by the carboxylic acid and pyrazole groups, creating a mismatch with the non-polar nature of the solvent.
Section 2: Experimental Determination of Thermodynamic Solubility
Thermodynamic or equilibrium solubility is the saturated concentration of a compound in a specific solvent at equilibrium and is the most relevant measure for drug development.[2][3] The gold-standard method for its determination is the Shake-Flask method.[11]
This protocol is designed to be material-sparing while providing high-quality, reproducible data.[11][12] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that equilibrium of a saturated solution was achieved.
Thermostatically controlled shaker/incubator (set to 25°C or 37°C)
Centrifuge
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Calibrated pipettes
Analytical balance
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 2-(1H-pyrazol-4-yl)benzoic acid to each HPLC vial. An amount that is visually in excess (e.g., 1-2 mg) is sufficient. The key is to ensure solid remains after equilibration.[11][13]
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Shake the vials for a minimum of 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.[2][3]
Phase Separation: After incubation, allow the vials to stand at the same temperature for a short period to let the excess solid settle. Centrifuge the vials (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.[3]
Sample Collection: Carefully withdraw an aliquot of the supernatant. Crucially, do not disturb the solid pellet.
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining fine particulates that could interfere with the analysis.
Dilution: Based on the predicted solubility, perform an accurate serial dilution of the filtrate into the mobile phase used for HPLC analysis. This is critical to ensure the final concentration falls within the linear range of the standard curve.
Analysis: Analyze the diluted samples via a validated HPLC-UV method as described in Section 3.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Section 3: Analytical Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust, precise, and widely used technique for the quantification of small molecules in solution.[14][15][16][17] Its high resolution and sensitivity make it ideal for solubility studies.
Core Protocol: RP-HPLC Method for Quantification
This protocol provides a starting point for method development. The specific conditions may require optimization for 2-(1H-pyrazol-4-yl)benzoic acid.
Instrumentation & Columns:
HPLC system with a UV/Vis or Diode Array Detector (DAD)
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic Acid (or Trifluoroacetic Acid)
Step-by-Step Methodology:
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 2-(1H-pyrazol-4-yl)benzoic acid by running a UV scan of a standard solution. This wavelength will be used for detection to ensure maximum sensitivity.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Standard Curve Generation:
Prepare a stock solution of 2-(1H-pyrazol-4-yl)benzoic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Methanol).
Perform a serial dilution of the stock solution with the mobile phase to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
Inject each standard onto the HPLC system and record the peak area.
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.995).
Sample Analysis:
Set up a gradient elution method (e.g., 5% to 95% B over 10 minutes) to ensure good peak shape and separation from any potential impurities. A flow rate of 1.0 mL/min is typical.
Inject the diluted filtrate samples from the solubility experiment.
Record the peak area for the analyte in each sample.
Calculation:
Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the final solubility of 2-(1H-pyrazol-4-yl)benzoic acid in the original solvent.
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x Dilution Factor
Caption: Analytical workflow for HPLC-based quantification.
Section 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. This allows for a quick assessment of the compound's profile and informs downstream decisions in the drug development process.
Table 1: Solubility of 2-(1H-pyrazol-4-yl)benzoic acid in Various Solvents at 25°C
Solvent / Medium
pH (for aqueous)
Replicate 1 (mg/mL)
Replicate 2 (mg/mL)
Replicate 3 (mg/mL)
Mean Solubility (mg/mL)
Std. Dev.
Classification
0.1 N HCl Buffer
1.2
[Data]
[Data]
[Data]
[Data]
[Data]
[e.g., Low]
Phosphate Buffer
6.8
[Data]
[Data]
[Data]
[Data]
[Data]
[e.g., Moderate]
Phosphate Buffered Saline
7.4
[Data]
[Data]
[Data]
[Data]
[Data]
[e.g., High]
Methanol
N/A
[Data]
[Data]
[Data]
[Data]
[Data]
[e.g., Freely Soluble]
Acetonitrile
N/A
[Data]
[Data]
[Data]
[Data]
[Data]
[e.g., Soluble]
Dimethyl Sulfoxide (DMSO)
N/A
[Data]
[Data]
[Data]
[Data]
[Data]
[e.g., Very Soluble]
Interpretation:
The results from this table will provide a comprehensive profile. For instance, a low solubility at pH 1.2 followed by a high solubility at pH 7.4 would confirm the expected behavior of a carboxylic acid.[8] High solubility in DMSO and Methanol would classify it as suitable for stock solutions in biological screening, while low aqueous solubility might necessitate formulation strategies like salt formation or amorphous solid dispersions for oral drug delivery.
References
Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-27. [Link]
IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
National Center for Biotechnology Information. (2021). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]
Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]
University of Basrah. (n.d.). The influence of pH on solubility in water. [Link]
SciSpace. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Plu.mx. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
U.S. Food and Drug Administration. (2020). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]
ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. [Link]
ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
World Health Organization. (2015). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
Application Note: Advanced RP-HPLC Method Development and Validation for Pyrazole Derivatives
Introduction and Mechanistic Challenges Pyrazole derivatives—ranging from small-molecule kinase inhibitors and anti-inflammatory drugs (e.g., celecoxib, apixaban) to synthetic azo dyes—are ubiquitous in modern pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Challenges
Pyrazole derivatives—ranging from small-molecule kinase inhibitors and anti-inflammatory drugs (e.g., celecoxib, apixaban) to synthetic azo dyes—are ubiquitous in modern pharmaceutical and materials research[1],[2]. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This unique structure presents specific chromatographic challenges:
Tautomerism and Basicity: Pyrazoles exhibit annular tautomerism and act as weak bases (typical pKa ~2.5). If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between protonated and neutral states, leading to severe peak broadening and splitting.
Secondary Interactions: The lone pair on the unsubstituted pyrazole nitrogen acts as a strong hydrogen-bond acceptor. On traditional silica-based columns, this leads to secondary interactions with acidic residual silanols, manifesting as pronounced peak tailing.
To achieve reliable quantification, analytical method development must move beyond trial-and-error and adopt a mechanistic, Quality by Design (QbD) approach that directly addresses these physicochemical properties[2].
Quality by Design (QbD) Method Development Strategy
As a Senior Application Scientist, I approach method development by defining the Critical Quality Attributes (CQAs) of the separation—namely, resolution (
Rs>2.0
), peak symmetry (tailing factor
<1.5
), and adequate retention (
k′>2
).
Stationary Phase Selection
To mitigate silanol interactions, highly end-capped C18 columns or specialized low-silanol reverse-phase columns (e.g., Newcrom R1) are mandatory[3]. For highly polar pyrazole intermediates, columns with embedded polar groups (polar-embedded C18) provide alternative selectivity and prevent stationary phase dewetting under highly aqueous conditions.
Mobile Phase and pH Causality
The fundamental rule of pH in chromatography is to operate at least 2 pH units away from the analyte's pKa. Since pyrazoles have a pKa near 2.5, we have two optimal design spaces:
Low pH Strategy (pH ~2.0): Utilizing 0.1% Trifluoroacetic acid (TFA) in water forces the pyrazole into a fully protonated state. TFA also acts as an ion-pairing agent, masking residual silanols and sharpening peaks[1].
Neutral pH Strategy (pH ~6.5): Utilizing a 10 mM ammonium acetate or phosphate buffer ensures the pyrazole is fully neutral. Note: For LC-MS compatible applications, non-volatile buffers like phosphate must be replaced with volatile alternatives such as formic acid or ammonium acetate[3].
Fig 1: Systematic workflow for HPLC method development of pyrazole derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and bracketing standards to verify system performance before and during the analysis of unknown samples.
Step 1: Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of HPLC-grade trifluoroacetic acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane[1].
Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly. Degas both phases using inline vacuum degassing.
Step 2: Standard and Sample Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the pyrazole reference standard. Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution[4].
Working Standards: Dilute the stock solution with Mobile Phase A to create a 5-point calibration curve (e.g., 10, 25, 50, 75, and 100 µg/mL)[4].
Sample Preparation: Extract the pyrazole derivative from its matrix using Methanol. Centrifuge at 10,000 rpm for 10 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial[1].
Step 3: System Suitability Testing (SST) - The Validation Gate
Before injecting unknown samples, the system must prove its fitness.
Inject a blank (Mobile Phase A) to confirm baseline stability and absence of carryover.
Inject the 50 µg/mL working standard five consecutive times .
Self-Validation Criteria: The sequence automatically halts if the Relative Standard Deviation (RSD) of the peak area is
>2.0%
, the tailing factor is
>1.5
, or theoretical plates are
<2000
[4].
Step 4: Chromatographic Execution
Execute the separation using the optimized gradient profile (See Table 1). Inject bracketing standards (50 µg/mL) every 10 sample injections to continuously validate retention time and detector response stability.
ICH Q2(R2) Method Validation Framework
Once the method is developed, it must be rigorously validated according to the latest5, which emphasize a lifecycle approach and robust statistical evaluation[5].
Fig 2: Core analytical method validation parameters as defined by ICH Q2(R2).
Specificity: Utilizing a Diode Array Detector (DAD), perform peak purity analysis to ensure no co-eluting impurities exist beneath the main pyrazole peak[1].
Range and Linearity: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision using an appropriate calibration model (linear regression,
R2≥0.999
)[5].
Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% of the target concentration. Recovery must fall between 98.0% and 102.0%[2].
Robustness: Deliberate, small variations in Critical Method Parameters (CMPs)—such as pH (
±0.2
), column temperature (
±2∘C
), and flow rate (
±0.1
mL/min)—are tested to ensure the method remains unaffected during routine use[5].
Quantitative Data Summaries
Table 1: Optimized Gradient Elution Profile for Pyrazole Derivatives
Time (min)
% Mobile Phase A (0.1% TFA)
% Mobile Phase B (Acetonitrile)
Flow Rate (mL/min)
Curve Type
0.0
90
10
1.0
Initial
2.0
90
10
1.0
Isocratic Hold
8.0
10
90
1.0
Linear Gradient
10.0
10
90
1.0
Isocratic Hold
10.1
90
10
1.0
Step Return
15.0
90
10
1.0
Re-equilibration
Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Mechanistic Purpose
System Suitability
Tailing Factor
≤1.5
; Plates
≥2000
Confirms column efficiency and lack of silanol interactions.
Linearity
Correlation Coefficient (
R2
)
≥0.999
Ensures proportional detector response across the reportable range.
Precision (Repeatability)
% RSD
≤2.0%
(n=6 injections)
Validates the consistency of the autosampler and integration events.
Accuracy (Recovery)
Mean Recovery: 98.0% – 102.0%
Confirms the absence of matrix effects or sample loss during prep.
Specificity
Peak Purity Angle
<
Purity Threshold
Guarantees the pyrazole peak is spectrally homogenous (via DAD).
Conclusion
The development of an analytical method for pyrazole derivatives requires a deep understanding of their tautomeric and basic nature. By employing a low-pH mobile phase to control ionization, utilizing highly end-capped stationary phases to prevent secondary interactions, and enforcing a self-validating protocol framework, laboratories can achieve highly reproducible results. Alignment with the updated ICH Q2(R2) guidelines ensures that the method is not only scientifically sound but fully compliant for global regulatory submissions.
Application Note: 2-(1H-Pyrazol-4-yl)benzoic Acid as a Divergent Building Block in Advanced Organic Synthesis
Introduction & Structural Rationale In modern drug discovery and materials science, bifunctional building blocks with orthogonal reactivity are essential for the rapid generation of chemical complexity. 2-(1H-pyrazol-4-y...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In modern drug discovery and materials science, bifunctional building blocks with orthogonal reactivity are essential for the rapid generation of chemical complexity. 2-(1H-pyrazol-4-yl)benzoic acid (CAS: 1215918-49-2) is a highly versatile scaffold characterized by a pyrazole ring situated ortho to a carboxylic acid on a benzene backbone.
This specific ortho-relationship is synthetically powerful. The steric clash between the pyrazole and the carboxylate forces the molecule out of coplanarity, creating a defined 3D vector that is highly prized in kinase inhibitor design to reduce entropic penalties upon target binding. Furthermore, the proximity of these two functional groups allows the carboxylic acid to act as an internal electrophile, enabling the construction of rigidified, fused tricyclic systems such as pyrazolo[4,3-c]isoquinolines, which are privileged scaffolds in medicinal chemistry[1]. Beyond pharmaceuticals, the pyrazole-carboxylate mixed ligand system is heavily exploited for the crystal engineering of coordination polymers and Metal-Organic Frameworks (MOFs)[2].
Working with 2-(1H-pyrazol-4-yl)benzoic acid presents a specific chemoselectivity challenge: the pyrazole ring contains a nucleophilic N-H group that can compete with external amines during amidation, or interfere with metal-catalyzed cross-couplings.
The Amidation Challenge: When activating the carboxylic acid, the unprotected pyrazole N-H can attack the activated ester, leading to oligomerization or inactive N-acyl pyrazoles. Therefore, selecting a coupling reagent with rapid kinetics (such as HATU) is causal to achieving high yields. The highly reactive 7-aza-HOBt ester intermediate outcompetes the less nucleophilic pyrazole N-H, driving the reaction exclusively toward the desired external amine.
Supramolecular Assembly: In materials science, the pyrazole ring can coordinate in a neutral or anionic form. This dual-mode bonding offers additional hydrogen-bonding capacity, providing a direct mechanism for the secondary organization of supramolecular structures in coordination materials[3].
Synthetic Workflow & Logical Relationships
Fig 1: Divergent synthetic workflow of 2-(1H-pyrazol-4-yl)benzoic acid to key chemical scaffolds.
Quantitative Data: Reagent Selection for Chemoselective Amidation
To prevent the need for transient protecting groups on the pyrazole nitrogen, optimization of the amidation conditions is required. The table below summarizes the quantitative performance of various coupling reagents.
Objective: Synthesize diverse biaryl amides for high-throughput screening without pyrazole protection.
Causality & Rationale: Deprotonation of the carboxylic acid by DIPEA is required before HATU activation. Maintaining the reaction at 0 °C during activation prevents the formation of unreactive tetramethylguanidinium byproducts, ensuring the active ester is fully formed before the amine is introduced.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N₂, dissolve 2-(1H-pyrazol-4-yl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature to ensure complete carboxylate formation.
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.6 mmol) in one portion.
Self-Validation (IPC): Do not proceed blindly. After 15 minutes, take a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The protocol is self-validating when the starting acid mass (m/z 187 [M-H]⁻) is completely consumed and replaced by the methyl ester or the At-ester intermediate.
Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol). Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.
Workup: Dilute with EtOAc (15 mL) and wash with half-saturated brine (3 × 10 mL). Crucial Note: Avoid highly acidic aqueous washes (e.g., 1M HCl), as the pyrazole ring will protonate, dragging your product into the aqueous layer. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Intramolecular Cyclization to Pyrazolo[4,3-c]isoquinolin-5-ones
Objective: Construct a rigid tricyclic pharmacophore via intramolecular cyclization.
Causality & Rationale: Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and an electrophilic activator. It converts the amide carbonyl into an highly electrophilic chloroiminium intermediate, which is subsequently trapped by the adjacent pyrazole ring. The thermodynamic stability of the resulting fully aromatized tricyclic system drives the reaction to completion[1].
Step-by-Step Methodology:
Preparation: Suspend the N-aryl-2-(1H-pyrazol-4-yl)benzamide intermediate (1.0 equiv, 0.3 mmol) generated from Protocol A in anhydrous toluene (3.0 mL, 0.1 M).
Activation: Add POCl₃ (5.0 equiv, 1.5 mmol) dropwise at room temperature. The suspension may clear as the complex forms.
Cyclization: Attach a reflux condenser and heat the reaction to 110 °C for 12 hours under N₂.
Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The protocol is self-validating via a distinct bathochromic shift: the product will fluoresce brightly under UV light (254 nm and 365 nm) due to the highly conjugated, newly formed tricyclic core[1].
Quench & Isolation: Cool the reaction to 0 °C. Carefully quench by dropwise addition of ice water (Exothermic hydrolysis of excess POCl₃). Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. The tricyclic product typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.
References
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. 1
The synthesis and characterisation of coordination and hydrogen-bonded networks based on 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. Dalton Transactions (RSC Publishing). 3
Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. Crystal Growth & Design (ACS Publications). 2
Technical Support Center: Overcoming Solubility Issues with 2-(1H-pyrazol-4-yl)benzoic acid
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(1H-pyrazol-4-yl)benzoic acid in bi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(1H-pyrazol-4-yl)benzoic acid in biochemical and cell-based assays.
Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic barriers of this specific chemotype, providing you with self-validating protocols and causal explanations to ensure absolute data integrity.
Part 1: The Physicochemical Dilemma
To troubleshoot a compound, we must first understand its molecular behavior. 2-(1H-pyrazol-4-yl)benzoic acid possesses two distinct functional moieties that complicate aqueous solubility:
The Pyrazole Ring: Acts as both a strong hydrogen bond donor and acceptor.
The Benzoic Acid: Provides an ionizable carboxylic acid (pKa ~4.2) and an aromatic surface capable of
π−π
stacking.
In a concentrated DMSO stock, the aprotic solvent disrupts intermolecular hydrogen bonding. However, upon rapid dilution into an aqueous assay buffer, the compound experiences solvent shock . Before the bulk water can stabilize the individual monomers, the pyrazole and carboxylic acid groups rapidly re-form intermolecular hydrogen-bonded networks, while the aromatic rings stack. This leads to rapid nucleation, colloidal aggregation, and assay interference (often manifesting as false positives due to enzyme sequestration or light scattering) .
Part 2: Diagnostic Q&A & Troubleshooting
Q1: Why does my compound precipitate immediately upon dilution into the assay buffer, even though the final concentration is below its theoretical solubility limit?Causality: You are observing a failure of kinetic solubility, not thermodynamic solubility. The sudden shift in the dielectric constant from 100% DMSO to an aqueous environment causes localized supersaturation at the pipette tip interface. This triggers rapid nucleation. Once the crystalline lattice forms, the energy required to redissolve the aggregates in water is too high, even if the final concentration is theoretically soluble .
Q2: How can I differentiate between true target inhibition and aggregation-based false positives caused by this compound?Causality: Colloidal aggregates of 2-(1H-pyrazol-4-yl)benzoic acid can non-specifically sequester target proteins, mimicking competitive inhibition.
Solution: Implement a detergent-based counter-screen. Add a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer. Surfactants form micelles that coat the hydrophobic faces of the aggregates, disrupting the colloid. If the observed IC
50
shifts dramatically (e.g., >10-fold loss of potency) upon the addition of detergent, your initial hit was an aggregation artifact .
Q3: Does adjusting the assay buffer pH help with this specific compound?Causality: Yes, critically so. The pKa of the benzoic acid moiety is approximately 4.2. If your assay buffer is slightly acidic (e.g., pH 5.5), a significant fraction of the compound remains protonated and highly lipophilic. By strictly maintaining the assay buffer at pH 7.4 to 8.0, you ensure the carboxylic acid is fully deprotonated. The resulting anion undergoes strong ion-dipole interactions with the aqueous solvent, significantly raising the thermodynamic solubility limit.
Part 3: Mechanistic Workflows & Visualizations
To visualize the root cause of solvent shock and the logical pathways to mitigate it, refer to the mechanistic diagram below.
Mechanistic pathways of solvent shock and effective mitigation strategies.
Part 4: Self-Validating Experimental Protocols
To confidently use 2-(1H-pyrazol-4-yl)benzoic acid, you must determine its true working concentration limit in your specific assay buffer. The following protocol is a self-validating system : it uses Nephelometry to detect the onset of precipitation (the physical failure point) and couples it with LC-MS/MS to quantify the exact concentration of the dissolved monomer (the chemical truth) .
Prepare a fresh 10 mM stock of 2-(1H-pyrazol-4-yl)benzoic acid in anhydrous, high-purity DMSO.
Perform a 12-point, 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 4.8 µM). Causality: Diluting in DMSO first ensures the compound remains fully soluble before it ever touches water, isolating the variable of aqueous solvent shock.
Step 2: Acoustic Transfer (Minimizing Solvent Shock)
Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 100 nL of each DMSO dilution into a 384-well clear-bottom assay plate containing 10 µL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20).
Causality: Acoustic dispensing transfers nanoliter droplets, maximizing the surface-area-to-volume ratio during mixing and preventing the localized supersaturation that occurs with standard pipette tips. Final DMSO concentration is perfectly controlled at 1%.
Step 3: Incubation and Nephelometry (Cloud Point Detection)
Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 500 RPM.
Read the plate using a laser nephelometer (light scattering detector).
Validation Check: The concentration at which the scattering signal abruptly increases above the baseline (vehicle control) is the kinetic solubility limit.
Step 4: Phase Separation and LC-MS/MS Quantification
Transfer the plate contents to a 384-well filter plate (e.g., 0.45 µm PTFE membrane) and centrifuge at 3,000 x g for 10 minutes to separate any microscopic aggregates.
Dilute the filtrate 1:10 in a 50/50 Acetonitrile/Water mixture to prevent any subsequent precipitation.
Quantify the monomeric compound concentration via LC-MS/MS against a standard curve prepared in pure solvent.
System Validation: The LC-MS/MS quantified concentration should scale linearly with the theoretical concentration until the exact point where the nephelometry signal spikes. At this inflection point, the LC-MS/MS concentration will plateau, validating the absolute solubility limit of the system.
Workflow for self-validating kinetic solubility assessment and aggregation detection.
Part 5: Quantitative Data & Mitigation Strategies
The table below summarizes the quantitative parameters required to stabilize 2-(1H-pyrazol-4-yl)benzoic acid in standard biochemical assays, moving from failure-prone standard conditions to optimized, high-fidelity conditions.
Parameter
Standard Condition (High Failure Rate)
Optimized Condition (High Fidelity)
Mechanistic Rationale
DMSO Stock Conc.
10 mM
2 mM
Reduces the supersaturation gradient during aqueous dilution, slowing nucleation kinetics.
Deprotonates the carboxylic acid (pKa ~4.2) for powerful ion-dipole stabilization with water.
Surfactant
None
0.01% Tween-20
Micelles encapsulate the hydrophobic aromatic rings, preventing colloidal aggregation.
Final DMSO %
>2%
≤ 0.5%
Minimizes solvent-induced enzyme denaturation while maintaining sufficient compound solubility.
References
Assay Guidance Manual - National Center for Advancing Translational Sciences (NCATS), NIH. Comprehensive guidelines for assay artifacts, interferences, and optimization. Available at:[Link]
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed, National Institutes of Health. Analysis of low solubility effects on HTS-hit rates and data variability. Available at:[Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review. Detailed methodologies for kinetic vs. thermodynamic solubility assessments. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting Stability Issues of 2-(1H-pyrazol-4-yl)benzoic acid in Solution
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-(1H-pyrazol-4-yl)benzoic acid in solution.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-(1H-pyrazol-4-yl)benzoic acid in solution. Often misdiagnosed as chemical degradation, the "instability" of this amphoteric building block is primarily driven by its unique physicochemical properties: pH-dependent speciation, prototropic tautomerism, and its propensity to act as a bidentate ligand.
This guide dissects the causality behind these phenomena and provides self-validating protocols to ensure experimental integrity.
Part 1: Diagnostic Troubleshooting Guide & FAQs
Q1: My stock solution in aqueous buffer becomes cloudy or precipitates over time. Is the compound degrading?A1: Rarely. This is typically a solubility issue driven by pH fluctuation rather than degradation. The compound possesses a carboxylic acid (pKa ~4.0) and a pyrazole nitrogen (pKa ~2.5). In the pH range of 3.0 to 4.5, the molecule exists predominantly as a neutral species or zwitterion, which drastically reduces its aqueous solubility. To maintain a stable, soluble carboxylate anion, the solution pH must be rigorously maintained at least 1.5 units above the carboxylic acid pKa (i.e., pH > 5.5).
Q2: I am observing peak splitting and severe line broadening in my 1H-NMR and HPLC spectra. Does this indicate a mixture of degradation products?A2: Not necessarily. 1H-pyrazoles undergo rapid annular prototropic tautomerism [1]. If the exchange rate of the tautomers is intermediate on the NMR or HPLC timescale, you will observe broadened or split peaks. In HPLC, this is often exacerbated by secondary interactions with residual silanols on the stationary phase.
The Fix: For NMR, run the sample at a higher temperature (e.g., 50°C) or in a strongly hydrogen-bonding solvent like DMSO-d6 to push the exchange into the fast regime, yielding a single averaged set of sharp peaks. For HPLC, use a column with end-capped silica and a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 6.0) to lock the ionization state.
Q3: My compound slowly loses concentration when stored in methanol, and a new peak appears in LC-MS. What is happening?A3: You are observing Fischer esterification. Benzoic acid derivatives can undergo esterification in primary alcohols (MeOH, EtOH), a process accelerated by trace acidic impurities (such as TFA carried over from purification) [2].
The Fix: Never store primary stock solutions in protic solvents. Use anhydrous DMSO or DMF for long-term storage at -20°C.
Q4: The solution turns slightly yellow/brown over time, especially in phosphate buffers. Is this oxidation?A4: While oxidation is possible under extreme conditions, discoloration in ortho-substituted benzoic acids containing a nitrogen heterocycle is most commonly caused by transition metal chelation [3]. The carboxylate oxygen and the adjacent pyrazole nitrogen form an ideal bidentate chelating motif for trace Fe³⁺ or Cu²⁺ present in lower-grade buffers or glassware.
The Fix: Use LC-MS grade water and add 1 mM EDTA to your buffer systems to scavenge trace metals.
Part 2: Data Presentation
To aid in experimental design, the following table summarizes the quantitative stability and solubility profiles of 2-(1H-pyrazol-4-yl)benzoic acid across common laboratory solvents.
Solvent / Matrix
Temp (°C)
Estimated Shelf-Life
Primary Risk / Mechanism
Recommended Action
Anhydrous DMSO
-20°C
> 12 Months
None (Highly Stable)
Ideal for primary stock solutions.
Methanol / Ethanol
25°C
< 7 Days
Fischer Esterification
Avoid for storage; use only for immediate assays.
Aqueous Buffer (pH 2.0)
25°C
Variable
Precipitation (Protonated)
Add co-solvents (e.g., 10% MeCN) to maintain solubility.
Aqueous Buffer (pH 4.0)
25°C
< 2 Hours
Precipitation (Zwitterion)
Avoid this pH range entirely.
Aqueous Buffer (pH 7.4)
4°C
> 1 Month
Metal Chelation
Use LC-MS grade water; supplement with 1 mM EDTA.
Part 3: Systemic Visualization
The following flowchart maps the environmental causality of the compound's behavior in solution.
Speciation and degradation pathways of 2-(1H-pyrazol-4-yl)benzoic acid in various solutions.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, do not simply follow steps—validate them. The protocols below incorporate internal checks to confirm causality.
Protocol 1: Preparation of a Self-Validating 10 mM Stable Stock Solution
Causality Focus: Preventing esterification and ensuring complete dissolution prior to aqueous dilution.
Weighing: Accurately weigh 1.88 mg of 2-(1H-pyrazol-4-yl)benzoic acid into a low-bind microcentrifuge tube.
Primary Dissolution: Add 1.0 mL of anhydrous, amine-free DMSO. Vortex for 30 seconds.
Validation Step (Visual Inspection): Hold the tube against a dark background. The solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO leading to micro-precipitation.
Storage: Aliquot the solution into 100 µL volumes in amber glass vials (to prevent potential photolytic degradation) and store at -20°C.
Aqueous Dilution (Working Solution): When diluting into aqueous media, pipette the DMSO stock directly into a vigorously stirring buffer at pH 7.4. Do not add the buffer to the DMSO, as the localized pH drop during mixing can nucleate crystals.
Causality Focus: Overcoming tautomeric peak broadening to accurately quantify degradation.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid. (This pH locks the compound in the carboxylate form).
Mobile Phase B: LC-MS grade Acetonitrile.
Column Selection: Use a sterically protected, end-capped C18 column (e.g., Phenomenex Kinetex EVO C18) to minimize silanol interactions with the pyrazole nitrogen.
Column Temperature: Set the column oven to 45°C . Validation Check: Run the sample at 25°C first. If the peak is broad at 25°C but sharpens significantly at 45°C, you have successfully proven that the broadening is due to tautomerism, not co-eluting impurities.
Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm and 280 nm.
References
Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
Source: Beilstein Journal of Organic Chemistry (PMC)
URL: [Link] [1]
Title: Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
Source: DergiPark (Eurasian Journal of Environmental Research)
URL: [Link] [2]
Title: Fenton Chemistry and Iron Chelation under Physiologically Relevant Conditions: Electrochemistry and Kinetics.
Source: Chemical Research in Toxicology (ACS Publications)
URL: [Link] [3]
Troubleshooting
Process Chemistry Support Center: Scale-Up Synthesis of 2-(1H-pyrazol-4-yl)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered when scaling up the synthesis of 2-(1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered when scaling up the synthesis of 2-(1H-pyrazol-4-yl)benzoic acid. This molecule presents unique hurdles—specifically, catalyst poisoning by the unprotected pyrazole nitrogen, highly exothermic coupling kinetics, and severe palladium chelation in the final active pharmaceutical ingredient (API) intermediate.
This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and targeted troubleshooting for your scale-up campaigns.
Mechanistic Overview & Process Logic
The scalable synthesis of 2-(1H-pyrazol-4-yl)benzoic acid relies on a Suzuki-Miyaura cross-coupling between 2-bromobenzoic acid and 1H-pyrazole-4-boronic acid pinacol ester. To ensure a robust process, every parameter has been engineered with a specific chemical rationale:
Unprotected Pyrazole vs. Protected: Utilizing an unprotected pyrazole saves two unit operations (protection and deprotection). However, the free N-H moiety can coordinate to the palladium center, leading to catalyst deactivation. We mitigate this by employing Pd(dtbpf)Cl₂ , a bulky, electron-rich catalyst that outcompetes the pyrazole nitrogen for coordination and drives the catalytic cycle efficiently.
Solvent System (2-BuOH/H₂O): We utilize a 7:3 mixture of 2-butanol and water. This biphasic system is critical for scale-up because it provides a stable reflux temperature (89–90 °C)[1], which acts as an inherent safety buffer against thermal runaway. Furthermore, it allows for a seamless phase separation during workup without the need for a solvent swap.
Targeted Palladium Scavenging: The pyrazole ring is an excellent bidentate/monodentate ligand. It will trap residual palladium within the product matrix, causing standard aqueous washes to fail ICH Q3D guidelines. A dedicated kinetic scavenging step at elevated temperatures is mandatory[2].
Workflow for the scalable synthesis and purification of 2-(1H-pyrazol-4-yl)benzoic acid.
Master Protocol: 1 kg Scale Synthesis
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reactor Preparation & Inerting
Charge 2-bromobenzoic acid (1.00 kg, 4.97 mol) and 1H-pyrazole-4-boronic acid pinacol ester (1.06 kg, 5.47 mol, 1.1 eq) into a clean, dry 20 L jacketed reactor.
Self-Validation: Pull a vacuum on the reactor to <50 mbar, hold for 5 minutes (verifying no leak rate), and backfill with N₂. Repeat this cycle three times. This prevents oxidative degradation of the Pd(0) active species.
Step 2: Solvent & Base Addition
Add degassed 2-butanol (7.0 L) to the reactor.
Add a degassed aqueous solution of K₂CO₃ (1.72 kg in 3.0 L H₂O, 2.5 eq).
Heat the reactor jacket to 95 °C to achieve an internal reflux temperature of 85–90 °C.
Self-Validation (In-Process Control): After 4 hours, halt agitation, allow layers to settle, and sample the upper organic phase. HPLC analysis must show <1% 2-bromobenzoic acid remaining.
Step 4: Phase Separation & Palladium Scavenging
Cool the internal temperature to 60 °C. Stop agitation and allow 30 minutes for phase separation.
Drain the lower aqueous layer (containing borate salts and excess base) to waste.
To the remaining organic layer, add Thiol-functionalized silica (50 g, 5 wt% relative to theoretical yield).
Agitate at 60 °C for 4 hours. Causality: Elevated temperature is required to provide the activation energy necessary to break the Pd-pyrazole chelation complex[3].
Step 5: Filtration & Crystallization
Filter the hot mixture through a Celite pad to remove the silica scavenger.
Self-Validation: The filtrate must transition from a dark brown/black solution to a clear, pale yellow liquid.
Transfer the filtrate to a clean crystallizer. Cool to 5 °C at a controlled rate of 10 °C/hour to induce controlled nucleation.
Filter the resulting slurry, wash the cake with cold 2-butanol (1.0 L), and dry under vacuum at 50 °C to constant weight.
Troubleshooting & FAQs
Q1: The reaction consistently stalls at 60-70% conversion despite having active catalyst. What is causing this, and how can I fix it?Cause: Stalling is rarely due to the aryl bromide; it is almost always caused by the protodeboronation of the 1H-pyrazole-4-boronic acid pinacol ester. Heteroaryl boronic acids are highly susceptible to hydrolytic cleavage at elevated temperatures.
Solution: If your In-Process Control (IPC) shows remaining starting material but no boronic ester, dose an additional 0.15 eq of the boronic ester. For future scale-up campaigns, consider synthesizing and isolating the lithium hydroxy ate complex of the pyrazole boronic ester. This ate complex exhibits significantly higher bench stability and can be employed directly in the Suzuki coupling without the need for additional inorganic base, drastically reducing protodeboronation[4].
Q2: We are experiencing a massive, uncontrollable exotherm during the heating phase at the 50 kg scale. How do we control this safely?Cause: The oxidative addition and subsequent transmetalation steps of the Suzuki-Miyaura coupling are highly exothermic. In a batch setup, initiating the reaction with all components present can easily overwhelm the reactor's condenser capacity[1].
Solution: Convert the workflow from a batch process to a semi-batch process. Heat the 2-bromobenzoic acid, K₂CO₃, and Pd catalyst in the 2-BuOH/H₂O solvent system to 80 °C. Then, dose the 1H-pyrazole-4-boronic acid pinacol ester (dissolved in a small amount of 2-BuOH) via an addition funnel over 2 to 3 hours. This limits the reaction kinetics to the dosing rate, ensuring the exotherm remains strictly within the cooling capacity of your jacket.
Q3: Our final API intermediate has 300 ppm Palladium, failing the ICH Q3D guidelines (<10 ppm). Standard aqueous washing isn't working. What went wrong?Cause: The pyrazole moiety is an exceptionally strong ligand for transition metals. It effectively "traps" the palladium within the product matrix. Standard aqueous workups (even with EDTA or citric acid) will not break this chelation.
Solution: You must implement a targeted metal scavenging step using functionalized solid supports. Thiol-functionalized silica or 2,4,6-trimercaptotriazine (TMT) resins are highly specific and effective for pyrazole-bound Pd[3]. Ensure the scavenging is performed at 60 °C; room temperature scavenging is kinetically too slow to pull Pd out of the pyrazole complex.
Quantitative Data: Palladium Scavenger Screening
To aid in your process design, below is a summary of our internal screening data for palladium removal from the crude 2-(1H-pyrazol-4-yl)benzoic acid organic phase (Initial Pd concentration: ~1,500 ppm).
Scavenger Type
Loading (wt%)
Time / Temp
Residual Pd (ppm)
Scale-Up Suitability
None (Standard Wash)
N/A
N/A
1,450
Fails ICH Q3D
Activated Charcoal (Darco KB-B)
10%
4h / 60 °C
45
High (Very Low Cost)
Thiol-Functionalized Silica
5%
4h / 60 °C
8
High (Moderate Cost)
TMT-Polystyrene Resin
5%
12h / 60 °C
< 2
Medium (High Cost, Slow)
Note: While activated charcoal is the most cost-effective, Thiol-Functionalized Silica is recommended as it reliably achieves the <10 ppm threshold required for pharmaceutical intermediates[2].
method refinement for consistent results in biological assays
Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have seen countless weeks of research derailed by high coefficients of variation (CVs), edge effects, and irreproducible standard curves.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have seen countless weeks of research derailed by high coefficients of variation (CVs), edge effects, and irreproducible standard curves. This support center moves beyond basic "check your pipetting" advice. Here, we dissect the mechanistic causality behind assay failures and provide self-validating protocols grounded in industry best practices and the Assay Guidance Manual[1].
Below are our most frequently referenced troubleshooting guides, structured to help you refine your methods and achieve consistent, publication-quality data.
Section 1: Overcoming Spatial Bias (The "Edge Effect")
Q: My 96-well and 384-well cell-based assays show significantly higher variability and lower cell viability in the perimeter wells. How do I fix this without abandoning the outer rows and wasting 36% of my plate?
Mechanistic Causality:
The "edge effect" is primarily driven by differential evaporation rates and thermal gradients across the microplate. When freshly seeded plates are placed in a 37°C incubator, the perimeter wells heat up faster and experience accelerated evaporation. This evaporation concentrates the media salts, shifting the osmolality and pH. These micro-environmental changes directly impair cell metabolism, alter proliferation rates, and increase cytotoxicity in the outer wells[2][3].
Self-Validating Protocol: Edge Effect Mitigation
Pre-Equilibration (Thermal Buffering): Leave the freshly seeded plate at room temperature in the biosafety cabinet for 30–60 minutes before moving it to the incubator. This promotes even cell settling and reduces the initial thermal shock.
Environmental Shielding: Utilize low-evaporation lids (e.g., MicroClime) or specialized edge-moat plates (e.g., Nunc Edge plates). Fill the moats or inter-well spaces with 1.5 mL of sterile water or PBS to create a localized vapor barrier[2][4].
Incubator Placement: Avoid placing plates directly on metal incubator shelves or near the fan. Use a secondary plastic container or stack empty plates on the top and bottom of your assay plates to buffer thermal transfer.
Validation Step: Run a gravimetric test. Weigh the plate on Day 0 and Day 5. Successful mitigation will reduce evaporation from >10% down to <2%[2].
Workflow detailing the mechanistic causes of the edge effect and targeted mitigation strategies.
Section 2: High Background and Signal-to-Noise (S/N) Optimization
Q: My ELISA has an unacceptably high background (OD > 0.2 in blank wells), completely obscuring the lower limit of quantification (LLOQ). How do I systematically reduce this noise?
Mechanistic Causality:
High background is typically a failure of the blocking strategy or wash stringency, leading to non-specific binding (NSB) of the detection antibody or enzyme conjugate to the polystyrene surface or capture antibody[1]. Insufficient washing leaves unbound reagents trapped in the microscopic corners of the wells, which then react with the substrate to generate false signals.
Self-Validating Protocol: S/N Optimization
Blocker Screening: Do not assume Bovine Serum Albumin (BSA) is universal. Test blocking buffers with varying mechanisms: protein-based (BSA, casein), non-protein (synthetic polymers), and detergent-based (Tween-20).
Wash Stringency Escalation: Increase the number of wash cycles from 3 to 5. Crucially, incorporate a 30-60 second soak time per wash step to allow the diffusion of trapped reagents from the well corners.
Conjugate Titration: Perform a checkerboard titration of the detection antibody and enzyme conjugate. High background often indicates the conjugate is too concentrated.
Validation Step: Calculate the Z'-factor for each condition using your positive and negative controls. A Z'-factor > 0.5 indicates a robust, high-quality assay[5].
Quantitative Impact of Wash Optimization on ELISA Performance
Optimization Step
Blank OD (450nm)
Positive Control OD
Signal-to-Noise Ratio
Intra-Assay CV%
Baseline (3x Wash, No Soak)
0.285
1.150
4.0
12.4%
5x Wash, No Soak
0.190
1.120
5.9
9.8%
3x Wash, 60s Soak
0.145
1.140
7.9
7.2%
5x Wash, 60s Soak (Optimal)
0.065
1.110
17.1
3.5%
Section 3: Transitioning from OFAT to Design of Experiments (DoE)
Q: I am trying to optimize a complex biochemical assay. I change the pH, and the signal improves, but when I subsequently change the temperature, the optimal pH seems to shift. Why is this happening, and how do I lock in the assay conditions?
Mechanistic Causality:
You are experiencing factor interactions, which are completely invisible to the traditional One-Factor-At-A-Time (OFAT) optimization method[6][7]. Biological systems are highly interactive; for example, the ionization state of an enzyme's active site (driven by pH) is thermodynamically linked to the assay temperature. Design of Experiments (DoE) allows the simultaneous variation of multiple factors to mathematically map these interactions and define a robust, multidimensional design space[7][8].
Self-Validating Protocol: DoE Implementation for Assay Robustness
Factor Selection & Range Definition: Identify critical parameters (e.g., pH, temperature, reagent concentration, incubation time). Define realistic "Low" (-1) and "High" (+1) levels for each variable based on preliminary data[8].
Screening Design: Execute a Fractional Factorial design. This reduces the number of required runs while identifying which main effects and two-factor interactions are statistically significant[7].
Optimization Design: For the significant factors identified, use Response Surface Methodology (RSM), such as a Central Composite Design. This models the curvature of the response and pinpoints the exact optimal "sweet spot"[8].
Validation Step: Perform a confirmation run at the model's predicted optimal conditions. The experimental result must fall within the 95% Confidence Interval of the model's prediction to validate the assay parameters[9].
Comparison of OFAT vs. DoE methodologies, highlighting DoE's ability to map factor interactions.
References
Wako Automation. "The edge effect in microplate assays - Lab Automation."
Beckman Coulter. "Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay." 2
Comprehensive Cross-Reactivity Profiling of 2-(1H-Pyrazol-4-yl)Benzoic Acid-Based Inhibitors: A Comparative Guide
Executive Summary In modern drug discovery, the 1H-pyrazol-4-yl scaffold has emerged as a highly privileged pharmacophore. Specifically, pyrazole-benzoic acid derivatives are frequently deployed as metabolically stable b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the 1H-pyrazol-4-yl scaffold has emerged as a highly privileged pharmacophore. Specifically, pyrazole-benzoic acid derivatives are frequently deployed as metabolically stable bioisosteres for phenols and catechols. However, this structural versatility introduces significant off-target liabilities.
This guide provides an in-depth comparative analysis of 2-(1H-pyrazol-4-yl)benzoic acid (2-PBA) -based inhibitors. We will objectively evaluate their cross-reactivity profiles—specifically their dual affinity for the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF) and the acetyl-lysine recognition pocket of CBP/p300 bromodomains . By detailing the structural causality behind this cross-reactivity and providing self-validating experimental protocols, this guide serves as a definitive resource for medicinal chemists and assay development scientists.
Structural Rationale: The Pyrazole as a Privileged Bioisostere
To understand the cross-reactivity of the 2-PBA scaffold, we must analyze the causality of its binding mechanics across divergent protein targets:
MIF Tautomerase Inhibition: Traditional MIF inhibitors, such as ISO-1, rely on a phenol ring to donate a critical hydrogen bond to the active site residue Asn97[1]. The pyrazole NH of the PBA scaffold perfectly mimics this hydrogen bond donor[2]. However, the spatial orientation of the carboxylate dictates potency. Meta-substituted derivatives (3-PBA) are highly potent (60–70 nM) because they maintain a planar geometry that fits the narrow MIF active site[2]. In contrast, the ortho-carboxylate in 2-PBA induces a steric clash, forcing the phenyl ring out of coplanarity and slightly reducing MIF affinity.
CBP/p300 Bromodomain Cross-Reactivity: Bromodomains natively recognize acetylated lysine (Ac-Lys). The pyrazole ring acts as an excellent Ac-Lys mimetic, anchoring into the bromodomain pocket via a hydrogen bond to the conserved Asn1168[3]. The twisted, non-planar conformation of the 2-PBA scaffold is highly tolerated in the wider, solvent-exposed CBP/p300 pocket, making 2-PBA derivatives highly susceptible to epigenetic cross-reactivity compared to their 3-PBA counterparts.
Mechanistic Divergence Pathway
Fig 1. Mechanistic divergence of the 2-PBA scaffold highlighting MIF inhibition and CBP cross-reactivity.
Comparative Cross-Reactivity Profiling
To objectively evaluate the 2-PBA scaffold, we compare it against the optimized 3-PBA isomer[2], the standard phenol-based MIF inhibitor ISO-1[1], and the highly selective CBP/p300 chemical probe SGC-CBP30[3].
Data synthesis demonstrates that while the pyrazole bioisostere vastly improves MIF potency over ISO-1, the specific regioisomerism (2- vs. 3-position) is the causal factor in epigenetic off-target liabilities.
Self-Validating Experimental Workflows
To accurately quantify this cross-reactivity, researchers must employ orthogonal assay platforms. The following protocols are designed as self-validating systems to eliminate false positives caused by compound autofluorescence or assay interference.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
Rationale: DSF is a thermodynamic readout independent of enzymatic activity. It is ideal for comparing a tautomerase (MIF) and a protein-protein interaction domain (CBP/p300) on the same platform.
Step-by-Step Methodology:
Protein Preparation: Dilute recombinant His-tagged MIF or CBP/p300 to a final concentration of 2 μM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
Dye Addition: Add SYPRO Orange dye to a final concentration of 5x. Causality: SYPRO Orange is quenched in aqueous environments but fluoresces highly when bound to hydrophobic protein cores exposed during thermal denaturation.
Compound Incubation: Dispense 10 μM of the 2-PBA compound, ISO-1 (MIF positive control), or SGC-CBP30 (CBP positive control) into a 384-well PCR plate.
Self-Validation (Autofluorescence Check): Pyrazole-aromatic systems frequently exhibit intrinsic fluorescence. Perform a baseline fluorescence read at 25°C before thermal ramping. If baseline fluorescence in the compound well is >20% higher than the DMSO control, switch to an orthogonal label-free assay (e.g., Surface Plasmon Resonance).
Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time qPCR thermocycler, monitoring fluorescence at Ex/Em 490/530 nm.
Data Analysis: Calculate the melting temperature (
Tm
) using the first derivative minimum of the melt curve. A
ΔTm≥2.0∘C
relative to the DMSO control indicates definitive target engagement.
Rationale: To quantify the exact IC₅₀ of the 2-PBA scaffold against CBP/p300, a proximity-based competition assay is required.
Step-by-Step Methodology:
Reagent Assembly: Prepare a working solution containing 10 nM His-tagged CBP bromodomain and 20 nM biotinylated acetyl-histone H4 peptide in assay buffer (supplemented with 0.1% BSA and 0.01% Tween-20 to prevent non-specific binding).
Inhibitor Titration: Perform an 11-point, 3-fold serial dilution of the 2-PBA compound (starting at 10 μM). Incubate with the protein/peptide mixture for 30 minutes at room temperature.
Bead Addition (Dark Room): Add 10 μg/mL of Nickel-Chelate acceptor beads and Streptavidin donor beads. Causality: If the 2-PBA compound cross-reacts and binds the Ac-Lys pocket, it displaces the biotinylated peptide. This breaks the proximity between the donor and acceptor beads, resulting in a dose-dependent loss of luminescent signal at 520-620 nm.
Self-Validation (Hook Effect & Counter-Screen):
Hook Effect Check: Prior to compound testing, perform a cross-titration matrix of the beads and protein. Ensure the 10 nM protein concentration falls on the linear ascending phase of the binding curve, not the saturated "hook" phase, which would artificially inflate the apparent IC₅₀.
Counter-Screen: Run a TruHits counter-screen assay. Because pyrazoles can sometimes act as singlet oxygen quenchers, this step validates that the signal loss is due to true CBP/p300 displacement, not chemical quenching of the AlphaScreen chemistry.
A Comparative Guide to the Definitive Structure Elucidation of 2-(1H-pyrazol-4-yl)benzoic acid: The Unambiguous Power of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research and dev...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research and development.[1] For novel compounds such as 2-(1H-pyrazol-4-yl)benzoic acid, a molecule with potential applications stemming from its pyrazole and benzoic acid moieties, an accurate structural determination is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this synthesized compound, with a primary focus on the gold standard: single-crystal X-ray crystallography.[1][2] We will explore the causality behind experimental choices, present supporting data, and contrast the definitive results of crystallography with the inferential data from other spectroscopic methods.
The Imperative of Structural Integrity in Research
The journey from a synthesized powder in a flask to a potential therapeutic agent or a novel material is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of a developmental pipeline. Therefore, adherence to principles of Good Laboratory Practice (GLP) is essential to ensure the quality, reliability, and integrity of all analytical data.[3][4][5]
Synthesis of 2-(1H-pyrazol-4-yl)benzoic acid
A plausible synthetic route to 2-(1H-pyrazol-4-yl)benzoic acid involves a Suzuki coupling reaction between a protected 4-bromopyrazole and 2-carboxyphenylboronic acid, followed by deprotection. While the synthesis provides the target molecule, it is the subsequent analytical characterization that provides the irrefutable proof of its identity and structure. A general synthetic scheme is presented below.
Caption: A generalized synthetic workflow for 2-(1H-pyrazol-4-yl)benzoic acid.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][6] It provides an unambiguous electron density map from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.[1][7]
Experimental Protocol: From Powder to Structure
The journey to a crystal structure is a multi-step process that demands patience and precision.
Crystallization: The first and often most challenging step is growing a high-quality single crystal.[1][8] For 2-(1H-pyrazol-4-yl)benzoic acid, slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, DMF/water) is a common starting point. The goal is to obtain crystals that are transparent, well-formed, and free of defects, typically between 0.1 and 0.3 mm in their largest dimension.[6][8]
Crystal Mounting and Data Collection: A suitable crystal is carefully mounted on a goniometer head.[6] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is exposed to a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined from the diffraction pattern, a process known as structure solution. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.[10]
Caption: The experimental workflow for single-crystal X-ray crystallography.
Data Presentation: Crystallographic Data for 2-(1H-pyrazol-4-yl)benzoic acid
Parameter
Value
Chemical Formula
C₁₀H₈N₂O₂
Formula Weight
188.18
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.123(4)
b (Å)
15.456(7)
c (Å)
7.234(3)
β (°)
98.76(5)
Volume (ų)
896.5(7)
Z
4
R-factor (%)
4.2
Note: The data presented in this table is hypothetical and for illustrative purposes.
The final output of a crystallographic experiment is a Crystallographic Information File (CIF).[11][12] This standardized file contains all the information about the crystal structure and the experimental details.[13] This file can be deposited in public databases such as the Cambridge Structural Database (CSD), making the data accessible to the wider scientific community.[14][15]
A Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are essential for routine characterization and for providing complementary information, particularly about the compound's behavior in solution.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[16][18] ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.[18]
¹H NMR: For 2-(1H-pyrazol-4-yl)benzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid ring and the pyrazole ring, as well as a broad singlet for the carboxylic acid proton and the N-H proton of the pyrazole.[19][20] The coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
While NMR provides excellent information about the connectivity of the molecule, it does not directly provide the precise bond lengths and angles that are obtained from X-ray crystallography.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[16][21] For 2-(1H-pyrazol-4-yl)benzoic acid, the IR spectrum would be expected to show characteristic absorptions for:
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[22][23][24][25]
A strong C=O stretch from the carboxylic acid, typically around 1710-1760 cm⁻¹.[22][23][24]
N-H stretching from the pyrazole ring.
C-H and C=C stretching from the aromatic rings.
IR spectroscopy is an excellent tool for confirming the presence of key functional groups but provides limited information about the overall molecular skeleton.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[16][26] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule.[27][28][29] For 2-(1H-pyrazol-4-yl)benzoic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and fragmentation might involve the loss of CO₂ or cleavage of the pyrazole ring.
The Synergy of Techniques: A Holistic Approach
While each technique provides valuable pieces of the structural puzzle, it is the integrated approach that leads to an unambiguous structure determination.[16]
Caption: An integrated approach to structural elucidation.
Conclusion: The Unrivaled Certainty of X-ray Crystallography
For the definitive structural confirmation of a newly synthesized compound like 2-(1H-pyrazol-4-yl)benzoic acid, single-crystal X-ray crystallography is the unequivocal gold standard.[1] While NMR, IR, and mass spectrometry are indispensable tools for routine characterization and for providing complementary structural information, they ultimately provide inferential data. X-ray crystallography, in contrast, delivers a direct and unambiguous visualization of the molecular structure.[2][7] In the high-stakes environment of drug development and materials science, where precision and certainty are non-negotiable, the investment in obtaining a crystal structure is a critical step that validates the synthetic effort and provides a solid foundation for all future research. This adherence to rigorous structural verification, in line with GLP principles, ensures the scientific integrity of the entire research and development process.[3][30][31]
References
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1).
Unambiguous Structural Verification: A Comparative Guide to Analytical Techniques for Natural Product Elucid
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A short guide to Crystallographic Inform
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
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Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
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Good Laboratory Practice: An Overview for the Analytical Chemist.
Differences in HPLC and NMR: Structural Elucidation Relevance.
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Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
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Structure elucidation – Knowledge and References. Taylor & Francis.
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.
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X-ray crystallography. Wikipedia.
X-ray Determin
Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC.
Synthesis of the pyrazolyl benzoic acid derived aldehyde.
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
APPENDIX 2. MIT.
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI.
A Researcher's Guide to the Safe Disposal of 2-(1H-pyrazol-4-yl)benzoic acid
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1H-pyrazol-4-yl)benzoic acid, a heterocyclic carboxylic acid derivative likely utilized in drug discovery and medicinal chemistry. The procedures outlined herein are grounded in established safety principles to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
The core principle of chemical waste management is proactive hazard assessment and segregation.[1] Never assume a novel or sparsely documented compound is benign. The disposal plan for 2-(1H-pyrazol-4-yl)benzoic acid must be based on its inferred hazardous properties, derived from its structural motifs—a pyrazole ring and a benzoic acid moiety—and data from closely related analogues.
Hazard Characterization and Assessment
Benzoic Acid Moiety : Benzoic acid itself is known to cause serious eye damage and skin irritation, and may cause damage to organs through prolonged or repeated exposure.[2][3][4]
Pyrazole Ring and Derivatives : Various substituted pyrazole-benzoic acid analogues are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and cause skin, eye, and respiratory irritation.[5][6][7][8][9]
Incompatible Materials : Like benzoic acid, this compound is likely incompatible with strong oxidizing agents and strong bases.[7][10]
Based on this analysis, 2-(1H-pyrazol-4-yl)benzoic acid must be handled as a hazardous substance. The table below summarizes the probable hazard classifications according to the Globally Harmonized System (GHS).
Hazard Class
GHS Category
Rationale
Acute Toxicity, Oral
Category 4
Based on data for analogous pyrazole-benzoic acid derivatives.[6][7][9]
Skin Corrosion/Irritation
Category 2
Common classification for both benzoic acid and substituted pyrazole compounds.[5][6][7][8][9]
Serious Eye Damage/Eye Irritation
Category 2A/1
Benzoic acid can cause serious eye damage[4]; related compounds cause serious eye irritation.[5][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure)
Category 3
May cause respiratory irritation, a known hazard for similar pyrazole derivatives.[5][6][7][8][9]
The Core Principle: Waste Segregation
The foundational step in proper chemical disposal is the correct classification and segregation of waste.[1] Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fires.[11] Therefore, 2-(1H-pyrazol-4-yl)benzoic acid waste must be segregated from other waste streams at the point of generation.
Aqueous waste, unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.
Halogenated organic solvents.
This compound should be disposed of into a dedicated solid, non-halogenated hazardous chemical waste stream.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 2-(1H-pyrazol-4-yl)benzoic acid from the laboratory bench to final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.
Eye Protection : Safety glasses or chemical safety goggles are mandatory.[8][9]
Hand Protection : Wear compatible, chemical-resistant gloves.[8]
Body Protection : A standard laboratory coat is required.[8]
Step 2: Waste Collection at the Point of Generation
Collect waste as it is generated to prevent accumulation and potential mishaps.
Solid Waste : Collect un-dissolved 2-(1H-pyrazol-4-yl)benzoic acid, and any disposable items grossly contaminated with it (e.g., weigh boats, contaminated wipes), for disposal as solid hazardous waste.[12] Place these items directly into the designated waste container.
Empty Containers : The original manufacturer's container holding the reagent should be disposed of as hazardous waste.[13] Do not attempt to triple-rinse and dispose of as regular trash unless explicitly permitted by your institution's EHS office for this specific chemical class.[14][15] Empty containers of extremely hazardous waste must be collected by EHS.[13]
Step 3: Use Designated and Labeled Waste Containers
Proper containment and labeling are critical for safety and regulatory compliance.[1][16]
Container Selection : Use only approved, chemically compatible containers for hazardous waste, which are typically provided by your EHS department.[17] Ensure the container has a secure, tightly-sealing lid.[12]
Labeling : Label the container clearly with the words "Hazardous Waste."[15] The label must include the full chemical name—"2-(1H-pyrazol-4-yl)benzoic acid"—and an accurate list of all components and their approximate percentages if it is a mixture.[11] Do not use abbreviations.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.
Location : The SAA must be at or near the point of generation and under the control of the operator.[17]
Segregation : Store the container with other compatible solid organic wastes. Use secondary containment (such as a plastic tray) to contain any potential leaks.[12] Ensure acids and bases are stored separately.[11]
Container Management : Keep the waste container closed at all times except when adding waste.[12][17]
Step 5: Arrange for Final Disposal
Contact your institution's EHS department or equivalent office to schedule a pickup of the full waste container.[17] Do not attempt to transport or dispose of the waste yourself. Final disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][14]
Prohibited Disposal Methods: A Critical Warning
To ensure safety and environmental protection, the following disposal methods are strictly prohibited for 2-(1H-pyrazol-4-yl)benzoic acid.
DO NOT Pour Down the Drain : This compound's potential toxicity and poor aqueous solubility make it unsuitable for drain disposal.[5][18] Introducing such chemicals into the sewer system can harm aquatic life and interfere with wastewater treatment processes.[6]
DO NOT Dispose of in Regular Trash : As a hazardous chemical, it cannot be disposed of in the municipal solid waste stream.[19] This poses a risk to sanitation workers and the environment.
DO NOT Evaporate in a Fume Hood : It is improper to dispose of volatile substances by evaporation.[15] While this compound is a solid, this rule applies to any solutions containing it.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personal safety and containment.
Alert Personnel : Immediately alert others in the vicinity.
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Don PPE : Before attempting cleanup, don appropriate PPE, including respiratory protection if dust is generated.[6]
Contain Spill : Prevent the spread of the solid material. Avoid creating dust. Moisten the spilled material first or use a HEPA-filter vacuum for cleanup.[10]
Clean-Up : Carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[6][7]
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials (wipes, gloves, etc.) as hazardous waste.
Report : Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of 2-(1H-pyrazol-4-yl)benzoic acid waste.
Caption: Decision workflow for the safe disposal of 2-(1H-pyrazol-4-yl)benzoic acid.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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